

# Unveiling the Solid-State Architecture of Ortho-Nitroaniline: A Crystallographic Perspective

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An in-depth analysis for researchers, scientists, and drug development professionals on the crystal structure of ortho-nitroaniline, a key organic intermediate. This whitepaper provides a comprehensive overview of its crystallographic parameters, molecular geometry, and the intricate network of intermolecular interactions that govern its solid-state packing, supported by detailed experimental protocols and visual workflows.

#### Introduction

Ortho-nitroaniline (o-NA), a significant molecule in the synthesis of pharmaceuticals, dyes, and other specialty chemicals, possesses a fascinating solid-state chemistry dictated by the interplay of its electron-donating amino group and electron-withdrawing nitro group. Understanding the precise three-dimensional arrangement of o-NA molecules in the crystalline state is paramount for controlling its physicochemical properties, such as solubility, stability, and reactivity. This technical guide delves into the detailed crystal structure analysis of orthonitroaniline, presenting key quantitative data, outlining the experimental methodologies for its determination, and visualizing the logical workflow of the analytical process. The existence of polymorphism, the ability of a compound to crystallize in more than one crystal structure, adds another layer of complexity and importance to these studies.

### Crystallographic Data and Molecular Geometry

Ortho-nitroaniline is known to crystallize in the monoclinic system with the space group P21/c. At least two polymorphs have been identified in the literature, each with distinct unit cell parameters. The crystallographic data for these two forms are summarized in the tables below.



Table 1: Unit Cell Parameters of Ortho-Nitroaniline Polymorphs[1]

Parameter	Polymorph 1	β Polymorph
Crystal System	Monoclinic	Monoclinic
Space Group	P21/c	P21/c
a (Å)	8.57(1)	13.8925(4)
b (Å)	10.01(1)	3.7905(1)
c (Å)	15.45(2)	23.3997(7)
α (°)	90	90
β (°)	-	95.887(2)
y (°)	90	90

Note: The  $\beta$  angle for Polymorph 1 is not explicitly provided in the initial cited source but is expected to be non-90° in a monoclinic system.

The molecular structure of ortho-nitroaniline is characterized by a benzene ring substituted with an amino group and a nitro group at adjacent positions. This ortho substitution facilitates the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the nitro group. This interaction plays a crucial role in stabilizing the molecular conformation and influencing the overall crystal packing.

Table 2: Selected Intramolecular Bond Lengths and Angles (Representative Data)



Bond	Length (Å)	Angle	Degrees (°)
C-C (aromatic)	1.36 - 1.40	C-C-C	118 - 122
C-N (amino)	~1.36	C-C-N (amino)	~120
C-N (nitro)	~1.45	C-C-N (nitro)	~119
N-O (nitro)	1.22 - 1.25	O-N-O	~123
N-HO (intramolecular)	~2.65		

Note: The data in Table 2 are representative values and can vary slightly between different crystallographic studies and polymorphs. A full list of bond lengths and angles would be found in the complete Crystallographic Information File (CIF).

### **Experimental Protocols**

The determination of the crystal structure of ortho-nitroaniline involves a series of well-defined experimental procedures.

#### **Crystal Growth**

Single crystals of ortho-nitroaniline suitable for X-ray diffraction analysis are typically grown from a supersaturated solution. A common method involves the slow evaporation of a solvent in which ortho-nitroaniline is dissolved.

- Solvent Selection: Solvents such as ethanol are often employed. The choice of solvent can influence the resulting polymorph.
- Procedure: A saturated solution of ortho-nitroaniline is prepared at a slightly elevated temperature to ensure complete dissolution. The solution is then filtered to remove any impurities and allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days, leading to the formation of well-defined single crystals.

#### X-ray Data Collection



A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer.

- Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.
- Data Collection Strategy: The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles. The collection strategy is designed to measure the intensities of a large number of unique reflections.

#### **Structure Solution and Refinement**

The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved and refined to obtain the final atomic coordinates and molecular geometry.

- Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic coordinates and anisotropic displacement parameters are
  refined using a least-squares algorithm to minimize the difference between the observed and
  calculated structure factors. Hydrogen atoms are typically located from the difference Fourier
  map and refined isotropically. The quality of the final refined structure is assessed by
  parameters such as the R-factor and goodness-of-fit.

#### **Intermolecular Interactions and Crystal Packing**

The crystal packing of ortho-nitroaniline is primarily governed by a network of intermolecular hydrogen bonds and van der Waals interactions. In the  $\beta$  polymorph, molecules are linked by N–H···O hydrogen bonds, forming linear chains.[1] These chains are then arranged in a three-dimensional lattice. The planarity of the molecule, enforced by the intramolecular hydrogen bond, facilitates efficient packing.

## Visualization of the Crystallographic Workflow



The process of determining the crystal structure of ortho-nitroaniline can be represented by a logical workflow, from sample preparation to the final structural analysis.

**Caption:** Workflow for the crystal structure analysis of ortho-nitroaniline.

#### Conclusion

The crystal structure analysis of ortho-nitroaniline reveals a molecule with a well-defined geometry stabilized by a strong intramolecular hydrogen bond. The existence of polymorphism highlights the sensitivity of its solid-state architecture to crystallization conditions. The detailed crystallographic data and understanding of the intermolecular forces at play are essential for predicting and controlling the material properties of ortho-nitroaniline, providing a solid foundation for its application in drug development and materials science. The systematic experimental workflow outlined ensures the reliable and accurate determination of its crystal structure, paving the way for further computational and experimental investigations.

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#### References

- 1. researchgate.net [researchgate.net]
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